Cathinone hydrochloride
Description
Historical Context and Evolution of Cathinone (B1664624) Research
The use of khat leaves for their stimulant effects dates back centuries in East Africa and the Arabian Peninsula. caymanchem.comnih.gov However, the scientific investigation into its active components is a more recent endeavor. Initially, in 1930, the alkaloid cathine (B3424674) was identified and thought to be the primary psychoactive ingredient. wikipedia.org It wasn't until the 1960s and 1970s that researchers determined the amount of cathine in khat leaves was insufficient to produce the observed stimulant effects. wikipedia.org
A breakthrough came in 1975 when a United Nations laboratory isolated cathinone from fresh khat leaves and identified it as the principal psychoactive component. wikipedia.orgnih.gov This discovery spurred a wave of research into the pharmacology and toxicology of cathinone. Subsequent studies confirmed that cathinone produces amphetamine-like effects, solidifying its role as the main active constituent of the khat plant. wikipedia.orgnih.gov
The late 20th and early 21st centuries saw the emergence of synthetic cathinone derivatives, often created in clandestine laboratories to circumvent existing drug laws. acs.orgnih.gov This development shifted the focus of much research towards understanding the structure-activity relationships, pharmacological profiles, and potential harms of this growing class of compounds. nih.govacs.org Early synthetic derivatives like methcathinone (B1676376) and mephedrone (B570743) were synthesized as early as the 1920s, with some initially explored for potential antidepressant properties. caymanchem.commdpi.com The rise of these "designer drugs," often marketed as "bath salts" or "research chemicals," has presented an ongoing challenge for public health and law enforcement agencies, necessitating continuous research and monitoring. nih.govnih.govtandfonline.com
Scope and Significance of Cathinone Hydrochloride Research in Contemporary Science
Contemporary research on this compound and its derivatives is multifaceted, spanning several scientific disciplines.
Key Research Areas:
Neuroscience: this compound serves as a valuable tool for studying the monoamine neurotransmitter systems, particularly those involving dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). researchgate.net Researchers use it to investigate the mechanisms of neurotransmitter release and reuptake, which are fundamental processes in brain function and are implicated in various neurological and psychiatric disorders. nih.govmdpi.com
Toxicology: The proliferation of synthetic cathinones has created a significant need for toxicological research. lookchem.com Scientists investigate the short-term and long-term toxic effects of these compounds on various organ systems. lookchem.com This includes studying their cytotoxicity, neurotoxicity, and potential to cause organ damage. mdpi.com
Forensic Science and Analytical Chemistry: this compound is used as a reference standard in forensic laboratories for the identification and quantification of cathinones in seized materials and biological samples. lookchem.com The development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is essential for law enforcement and public health monitoring. mdpi.commmu.ac.uk
The significance of this research lies in its potential to inform public health policies, guide the development of new therapeutic agents, and enhance our understanding of the neurobiological basis of stimulant action and addiction. acs.orgnih.gov
Classification and Nomenclature in a Research Context
The classification and nomenclature of cathinone and its derivatives are critical for clear communication and understanding within the scientific community.
Structural Analogues and Derivatives of Cathinone
The basic cathinone structure, a β-keto-phenethylamine, has been extensively modified to create a vast array of structural analogues and derivatives. mdpi.com These modifications typically involve substitutions on the phenyl ring, the alkyl chain, or the nitrogen atom.
Common Structural Modifications:
Ring Substitution: The addition of alkyl, alkoxy, or halogen groups to the phenyl ring can significantly alter the pharmacological properties of the compound.
N-Alkylation: The substitution of one or both hydrogen atoms on the amino group with alkyl groups is a common modification.
Pyrrolidine (B122466) Ring Formation: In some derivatives, the nitrogen atom is incorporated into a pyrrolidine ring, creating a distinct subclass of cathinones known as pyrovalerone derivatives. europa.eu
These structural variations give rise to a wide range of compounds with diverse pharmacological effects.
Pharmacological Classification Paradigms in Research
In a research context, cathinones are often classified based on their primary mechanism of action at monoamine transporters.
Pharmacological Classes:
Dopamine-Norepinephrine Releasing Agents (DNRAs): These compounds, like cathinone itself, primarily act by stimulating the release of dopamine and norepinephrine. wikipedia.org
Serotonin-Dopamine Releasing Agents (SDRAs): Some derivatives exhibit a mixed action, promoting the release of both serotonin and dopamine.
Reuptake Inhibitors: Other cathinones act primarily as reuptake inhibitors, blocking the reabsorption of monoamines from the synaptic cleft. researchgate.net
This classification helps researchers to predict the likely psychoactive effects and abuse potential of new derivatives.
Legal and Regulatory Frameworks Impacting Research
The legal status of cathinone and its derivatives significantly impacts the ability of scientists to conduct research. Internationally, cathinone is classified as a Schedule I drug under the Convention on Psychotropic Substances. wikipedia.org In the United States, cathinone and many of its synthetic derivatives are listed as Schedule I substances under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use. wikipedia.orgacs.org
These strict regulations, while intended to curb illicit use, can create significant hurdles for legitimate research. Scientists must navigate a complex web of licensing, registration, and security requirements to obtain and work with these compounds. The constant emergence of new, unscheduled derivatives further complicates the legal landscape, as legislative bodies struggle to keep pace with the rapid evolution of the illicit drug market. nih.govresearchgate.net This evolving legal framework necessitates a continuous dialogue between the scientific community and regulatory agencies to ensure that vital research can proceed while minimizing the potential for diversion and abuse.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCAKYHISJOIK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048866 | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72739-14-1 | |
| Record name | Cathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Precursor Analysis
Stereoselective Synthesis of Cathinone (B1664624) Hydrochloride
The synthesis of cathinone and its derivatives often results in a racemic mixture, meaning both enantiomers (mirror-image isomers) are produced. researchgate.net However, the biological activity of cathinone analogues can be stereoselective, with one enantiomer being more potent than the other. researchgate.netforensics.org.my For instance, the (S)-enantiomers of cathinone and methcathinone (B1676376) are reported to be more potent than their (R)-enantiomers. forensics.org.my This necessitates the development of stereoselective synthesis methods to produce a single, desired enantiomer.
One approach to achieve stereoselectivity is through the use of chiral precursors. For example, simple derivatives like methcathinone can be synthesized by the oxidation of specific enantiomers of ephedrine (B3423809) or pseudoephedrine. europa.eu This method, if the precursor is a single enantiomer, is believed to be stereoselective. unodc.org Similarly, cathinone can be synthesized from phenylpropanolamine (norephedrine) using an oxidation reaction with potassium permanganate (B83412) in dilute sulfuric acid, which can also be stereoselective if an enantiomerically pure precursor is used. europa.eu
Another method involves a Friedel-Crafts acylation, which can also be performed stereoselectively. researchgate.net A different synthetic strategy to produce enantiomerically pure (S)-cathinone starts with the N-acetylation of the optically active amino acid, S-alanine. The resulting product is then chlorinated using phosphorus pentachloride (PCl5) to form an acyl chloride. This is followed by a Friedel-Crafts acylation. Finally, the acetyl protecting group is removed by heating with hydrochloric acid to yield enantiomerically pure S-(-)-cathinone. wikipedia.org
The table below summarizes key aspects of stereoselective synthesis methods for cathinone hydrochloride.
| Method | Precursor(s) | Key Reagents/Conditions | Outcome |
| Oxidation | Ephedrine or Pseudoephedrine (for Methcathinone) | Potassium permanganate, dilute sulfuric acid | Stereoselective if precursor is a single enantiomer |
| Oxidation | Phenylpropanolamine (Norephedrine) | Potassium permanganate, dilute sulfuric acid | Stereoselective if precursor is a single enantiomer |
| Friedel-Crafts Acylation | Propiophenone | - | Can be performed stereoselectively |
| Multi-step Synthesis | S-alanine | N-acetylation, PCl5, Friedel-Crafts acylation, HCl | Enantiomerically pure S-(-)-cathinone |
Precursor Chemistry and Reaction Pathways in this compound Formation
The synthesis of this compound and its derivatives typically follows a two-step process. unodc.org The initial step is the formation of an α-bromoketone from a suitable arylketone precursor. unodc.orgacs.org This is followed by a nucleophilic substitution reaction with an appropriate amine to produce the corresponding cathinone freebase. unodc.org Due to the inherent instability of the freebase, it is commonly converted to and isolated as its hydrochloride or hydrobromide salt. unodc.org
A common synthetic route for ring-substituted N-methylcathinone derivatives involves reacting a suitably substituted bromopropiophenone with methylamine (B109427). europa.eu For example, the synthesis of mephedrone (B570743) can be achieved through the bromination of 4-methylpropiophenone to yield 1-(4-methylphenyl)-2-bromo-1-propanone, which is then reacted with methylamine. forensics.org.my Similarly, for methylone, 3,4-methylenedioxypropiophenone is reacted with bromine to form 2-bromo-3,4-methylenedioxy-propiophenone. forensics.org.myeuropa.eu These precursor substances are generally readily available. europa.eu
Another significant pathway is the oxidation of ephedrine or pseudoephedrine using potassium permanganate in dilute sulfuric acid to produce methcathinone. forensics.org.my The general synthesis of 4-isobutylmeththis compound starts with isobutyl benzene, which undergoes a Friedel-Crafts acylation to yield a ketone. This ketone is then selectively brominated at the α-position to form an α-bromo derivative, which is subsequently transformed by substitution with methylamine to the target compound. nih.govmdpi.com
The following table outlines common precursors and their corresponding reaction pathways in the formation of this compound derivatives.
| Final Product | Precursor(s) | Reaction Pathway |
| Cathinone Derivatives | Arylketone, Amine | 1. Formation of α-bromoketone. 2. Nucleophilic substitution with amine. 3. Conversion to hydrochloride salt. unodc.orgacs.org |
| Mephedrone | 4-methylpropiophenone, Methylamine | 1. Bromination of 4-methylpropiophenone. 2. Reaction with methylamine. forensics.org.my |
| Methylone | 3,4-methylenedioxypropiophenone, Bromine | Reaction to form 2-bromo-3,4-methylenedioxy-propiophenone. forensics.org.myeuropa.eu |
| Methcathinone | Ephedrine or Pseudoephedrine | Oxidation with potassium permanganate in dilute sulfuric acid. forensics.org.my |
| 4-Isobutylmethcathinone | Isobutyl benzene, Propionyl chloride, Methylamine | 1. Friedel-Crafts acylation. 2. Selective α-bromination. 3. Substitution with methylamine. nih.govmdpi.com |
Derivatization Strategies for Novel Cathinone Analogues in Research
The chemical structure of cathinone, with its aromatic ring, ketone group, alkyl side chain, and amine group, allows for various modifications to create novel analogues for research. myadlm.org These structural alterations are often pursued to investigate structure-activity relationships (SAR). acs.org
Derivatization can be used to differentiate between positional isomers of synthetic cathinones, which often produce ambiguous mass spectra. marshall.edu Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), heptafluorobutyric anhydride (HFBA), and pentafluoropropionic anhydride (PFPA), are common derivatizing agents that react with the primary or secondary nitrogen atoms in cathinone structures. marshall.edu This derivatization can produce mass spectra with distinct differences, allowing for the differentiation of similar compounds. marshall.edu
Another derivatization strategy involves the use of 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TCDMECF) prior to liquid chromatography–tandem mass spectrometry (LC–MS (B15284909)/MS) analysis. researchgate.net This approach has been shown to provide extensive fragmentation, enabling a more detailed structural elucidation and unambiguous identification of N-benzylated cathinone analogues. researchgate.net
Research into the derivatization of the ketone functional group has also been explored, although some methods have shown poor yields or the formation of multiple products due to the creation of stereoisomers. ojp.gov The addition of different substituents to the aromatic ring of the cathinone scaffold can result in varying potential to inhibit monoamine transporters. acs.org For instance, quantitative structure-activity relationship (QSAR) analysis of para-substituted methcathinone analogs has demonstrated that the steric bulk of the para substituent plays a significant role in determining the selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT), with larger substituents shifting selectivity towards SERT. acs.org
The table below details various derivatization strategies and their applications in the study of novel cathinone analogues.
| Derivatizing Agent/Strategy | Target Functional Group | Application/Purpose |
| Perfluoroacyl anhydrides (TFAA, HFBA, PFPA) | Primary or Secondary Amine | Differentiation of positional isomers by producing distinct mass spectra. marshall.edu |
| 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TCDMECF) | Amine | Unambiguous identification of N-benzylated analogues via LC–MS/MS. researchgate.net |
| Ring Substitution (e.g., para-substituents) | Aromatic Ring | Investigation of structure-activity relationships, specifically selectivity for DAT vs. SERT. acs.org |
| Trifluoroacetyl-L-prolyl chloride (L-TPC) | Amine | Chiral derivatization for the enantioseparation of synthetic cathinones using GC-MS. mdpi.com |
Comprehensive Analytical Characterization and Detection in Research Matrices
Chromatographic Techniques for Cathinone (B1664624) Hydrochloride Analysis
Chromatographic methods are central to the separation and identification of cathinone hydrochloride from various samples. These techniques, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for detecting the compound and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of synthetic cathinones. nih.gov However, the direct analysis of this compound and its analogues by GC-MS can be problematic due to their thermal instability and the extensive fragmentation they undergo during electron impact (EI) ionization, which can lead to poor quality mass spectra. rsc.orgojp.gov To overcome these challenges, derivatization is a common strategy employed to enhance the volatility and thermal stability of the analytes, as well as to improve their chromatographic behavior and mass spectral characteristics. rsc.org
One study compared six different acylation derivatizing agents for the analysis of nine synthetic cathinones, including flephedrone, mephedrone (B570743), and pentedrone. rsc.org The reagents evaluated were pentafluoropropionic anhydride (B1165640) (PFPA), trifluoroacetic anhydride (TFA), chlorodifluoroacetic anhydride (CLF2AA), heptafluorobutyric anhydride (HFBA), acetic anhydride (AA), and propionic anhydride (PA). rsc.org This research highlighted that derivatization can help in distinguishing between positional isomers that might otherwise produce ambiguous mass spectra. rsc.org Another study developed a targeted GC-MS method to improve the separation of a seven-component cathinone test solution, achieving a twofold increase in retention time differences and a shorter runtime compared to a general method. nih.gov
The typical GC-MS setup for cathinone analysis involves a non-polar column, such as a DB-5ms, and operation in electron impact (EI) ionization mode. rsc.orgrsc.org For instance, a method for the detection of cathine (B3424674), cathinone, methcathinone (B1676376), and ephedrine (B3423809) in oral fluid utilized a Varian 450-GC with a 240-MS ion trap mass spectrometer and a VF-5 ms (B15284909) column. oup.com The injector and interface temperatures were maintained at 250°C, and a temperature ramp program was used for the column oven. oup.com
Table 1: GC-MS Parameters for Cathinone Analysis
| Parameter | Value | Reference |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | rsc.orgrsc.org |
| Injection Mode | Splitless | rsc.orgoup.comspringermedizin.de |
| Injector Temperature | 225 - 260 °C | rsc.orgrsc.orgspringermedizin.de |
| Carrier Gas | Helium | rsc.orgrsc.orgoup.comspringermedizin.de |
| Ionization Mode | Electron Impact (EI) | rsc.orgoup.com |
| MS Transfer Line Temp. | 250 °C | rsc.orgspringermedizin.de |
| Ion Source Temperature | 200 - 250 °C | rsc.orgspringermedizin.de |
This table presents a summary of typical GC-MS parameters used for the analysis of cathinone derivatives based on multiple research findings.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) has become the preferred method for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds without the need for derivatization. mdpi.comresearchgate.netoup.com These techniques are particularly valuable for identifying and quantifying cathinones in complex biological matrices like urine, oral fluid, and hair. researchgate.netnih.govspectroscopyonline.com
A validated LC-MS/MS method was developed for the detection and quantification of 16 synthetic cathinones and 10 of their metabolites in human urine, demonstrating the capability of this technique to handle a wide range of analytes in a single run. nih.govnih.gov The method utilized a C18 column and a gradient elution program, with analytes being detected within an 8.2-minute timeframe. nih.gov Similarly, a "dilute-and-shoot" LC-MS/MS method was established for the rapid analysis of nine synthetic cathinones and mitragynine (B136389) in urine, showcasing the potential for high-throughput screening. spectroscopyonline.com
High-resolution mass spectrometry, particularly with Orbitrap or Q-TOF analyzers, offers the advantage of providing accurate mass measurements, which aids in the confident identification of known and unknown cathinone derivatives. mdpi.comchrom-china.comnih.gov A study comparing LC-Orbitrap and LC-QqQ (triple quadrupole) for the determination of cathinones in urine and oral fluid found that both systems provided the necessary sensitivity and accuracy for forensic applications. mdpi.com The use of matrix-matched calibration curves was essential to compensate for matrix effects. mdpi.com
Table 2: LC-MS/MS Parameters for Cathinone Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., Luna Omega Polar C18, Kinetex) | mdpi.comnih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | oup.comchromatographyonline.com |
| Flow Rate | 0.350 - 0.6 mL/min | mdpi.comnih.gov |
| Injection Volume | 1 - 20 µL | mdpi.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) or High Resolution Full Scan | oup.comnih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | springermedizin.deoup.com |
This table summarizes common LC-MS/MS parameters for the analysis of synthetic cathinones as reported in various studies.
High-Performance Liquid Chromatography (HPLC) coupled with detectors other than mass spectrometers, such as a Diode Array Detector (DAD), is also a viable technique for the analysis of synthetic cathinones, particularly in seized materials and urine samples. unodc.orgnih.govresearchgate.net While not as sensitive or specific as MS-based methods, HPLC-DAD can provide quantitative results and is a valuable tool in forensic drug analysis. unodc.orgnih.gov
A selective and rapid HPLC-DAD method was developed for the confirmation of different cathinone derivatives in human urine. nih.govresearchgate.net This method utilized a Kinetex PFP column with an isocratic elution of acetonitrile and an ammonium trifluoroacetate (B77799) buffer. nih.govresearchgate.net The detection was performed at 262 nm, and the method was linear over a concentration range of 25-2,400 ng/mL. nih.govresearchgate.net The use of reversed-phase chromatography with a C18 column is also common for the analysis of drugs in seized materials. unodc.org
Many cathinone derivatives possess a chiral center, meaning they exist as two enantiomers which can exhibit different pharmacological and toxicological activities. unodc.orgsemanticscholar.org Therefore, the development of enantioselective analytical methods is crucial. semanticscholar.orgresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for the enantiomeric separation of synthetic cathinones. mdpi.comresearchgate.netresearchgate.net
Various types of CSPs have been successfully used, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), crown ethers, and proteins. mdpi.comresearchgate.net A study on the chiral separation of this compound enantiomers utilized a Chiralpak AD-H column, which has a cellulose carbamate (B1207046) derivative as the CSP. The mobile phase consisted of n-heptane, ethanol, and diethylamine, and baseline separation was achieved at 25°C. Another direct HPLC method for the resolution of racemic cathinone and other phenylalkylamines employed a crown-ether-based CSP known as Crownpak CR(+). researchgate.net
Table 3: Chiral HPLC Conditions for Cathinone Enantioseparation
| Parameter | Method 1 | Method 2 | Reference |
| Chiral Stationary Phase | Chiralpak AD-H (cellulose carbamate derivative) | Crownpak CR(+) (crown ether) | researchgate.net |
| Mobile Phase | n-Heptane/Ethanol/Diethylamine (92/8/1, v/v/v) | 0.1 N HClO4 with 12% MeOH | researchgate.net |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | researchgate.net |
| Temperature | 25 °C | 23 °C | researchgate.net |
| Detection | UV at 220 nm | UV at 250 nm | researchgate.net |
This table compares two different chiral HPLC methods for the enantiomeric separation of this compound.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of synthetic cathinones. springermedizin.demdpi.comnih.govresearchgate.net Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's structure. springermedizin.demdpi.com
In the ¹H NMR spectrum of cathinone derivatives, characteristic signals can be observed for the aromatic protons, the protons on the carbon atoms adjacent to the carbonyl and amino groups, and the protons of the alkyl substituents. springermedizin.demdpi.com For example, in the ¹³C NMR spectrum of a cathinone derivative, the carbonyl carbon typically resonates at a characteristic downfield shift (e.g., ~196 ppm). mdpi.com The presence of substituents on the aromatic ring or the alkyl chain will influence the chemical shifts and coupling patterns observed in the NMR spectra, allowing for the differentiation of isomers. springermedizin.demdpi.com For instance, the presence of a fluorine atom in the aromatic ring of a cathinone derivative leads to complex multiplets in the ¹H NMR spectrum and splitting of carbon signals in the ¹³C NMR spectrum due to C-F coupling. springermedizin.demdpi.com
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Cathinone Derivative
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C=O | 196.8 | |
| Aromatic C | 129.2 - 135.2 | mdpi.com |
| C-N | 61.0 | mdpi.com |
| Aliphatic C | 11.6 - 41.7 | mdpi.com |
This table provides representative ¹³C NMR chemical shifts for a generic cathinone structure based on published data for various derivatives.
Mass Spectrometry (MS, MS/MS, HRMS, ESI-MS) for Fragmentation Analysis
Mass spectrometry stands as a cornerstone technique for the analysis of this compound, providing critical information on molecular weight and fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are routinely employed. springermedizin.deojp.gov
In ESI-MS, cathinone derivatives typically exhibit a protonated molecule [M+H]⁺. springermedizin.de Tandem mass spectrometry (MS/MS or MS²) experiments are particularly informative, often revealing a characteristic loss of a water molecule [M+H-H₂O]⁺ from the protonated parent ion. springermedizin.de Further fragmentation (MS³) can provide additional structural details. springermedizin.de High-resolution mass spectrometry (HRMS) offers the advantage of providing accurate mass measurements, which aids in the determination of elemental composition for both parent and fragment ions, significantly enhancing the confidence in identification. frontiersin.org
Under electron impact (EI) ionization, commonly used in GC-MS, cathinones undergo extensive fragmentation. A hallmark of their EI mass spectra is the α-cleavage of the Cα-Cβ bond, leading to the formation of a prominent iminium ion, which often represents the base peak. ojp.govmdpi.comnih.gov The molecular ion is frequently weak or absent. mdpi.comnih.gov This characteristic fragmentation is invaluable for identifying the cathinone class, although it can present challenges in distinguishing between positional isomers which may produce very similar mass spectra. ojp.gov
Table 1: Characteristic Mass Spectrometric Data for Selected Cathinone Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Citation |
| 4-FPD hydrochloride | ESI-MS/MS | 210 [M+H]⁺ | [M+H-H₂O]⁺ | springermedizin.de |
| 4-MEAP hydrochloride | ESI-MS/MS | 220 [M+H]⁺ | [M+H-H₂O]⁺ | springermedizin.de |
| Chloro-cathinone isomers | EI-MS | N/A (absent) | 139/141 (acylium), 58, 72, 100 (iminium) | mdpi.com |
| 4-MDMC | LC-HRMS | 192.1374 [M+H]⁺ | 119.0877 | frontiersin.org |
| 4-MDEC | LC-HRMS | 220.1697 [M+H]⁺ | 174.1270 | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound structure. springermedizin.ded-nb.info These methods are often used for rapid screening and fingerprinting of seized materials. d-nb.infokcl.ac.uk
The IR spectra of cathinone hydrochlorides are typically characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, generally observed in the region of 1687-1700 cm⁻¹. d-nb.inforesearchgate.net Other significant features include bands in the 2700–3000 cm⁻¹ range, attributed to aliphatic and aromatic C-H stretching, and absorptions related to the amine hydrochloride salt. springermedizin.deresearchgate.net Aromatic C-C vibrations are also observable around 1600 cm⁻¹. springermedizin.de
Raman spectroscopy provides complementary information. Similar to IR, a strong band for the C=O group is prominent, appearing around 1690 cm⁻¹. springermedizin.de The aromatic C-C stretching vibrations are also readily detected and often appear at similar wavenumbers to those in the IR spectrum. springermedizin.de For some cathinone derivatives, such as ethylone (B12757671) hydrochloride, distinct polymorphs can be differentiated by their unique FT-Raman spectra, highlighting the technique's utility in solid-state characterization. researchgate.net
Table 2: Key Vibrational Frequencies for this compound Derivatives
| Technique | Functional Group | Wavenumber Range (cm⁻¹) | Citation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | 1687 - 1700 | d-nb.inforesearchgate.net |
| IR Spectroscopy | Amine Salt | 2400 - 2700 | researchgate.net |
| IR Spectroscopy | Aromatic C-H Stretch | 2700 - 3000 | springermedizin.de |
| IR Spectroscopy | Aromatic C-C Stretch | ~1600 | springermedizin.de |
| Raman Spectroscopy | Carbonyl (C=O) Stretch | ~1690 | springermedizin.de |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-VIS) Spectroscopy in Analytical Research
Ultraviolet-Visible (UV-VIS) spectroscopy is a valuable analytical technique for the characterization of this compound, particularly due to the presence of a chromophoric phenyl group conjugated with a carbonyl group. springermedizin.ded-nb.infocaymanchem.com This technique is often employed in conjunction with liquid chromatography for both identification and quantification. mdpi.comunodc.org
The UV spectrum of this compound typically displays absorption maxima related to the electronic transitions within the molecule. For instance, the parent compound, cathinone, exhibits a λmax at approximately 247 nm. caymanchem.commedwinpublishers.com Substitutions on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For example, the presence of an electron-donating methyl group on the aromatic ring, as in mephedrone (4-MMC), shifts the λmax to a longer wavelength compared to the unsubstituted methcathinone. medwinpublishers.com The specific λmax values can be useful for preliminary identification and for differentiating between certain derivatives. springermedizin.demedwinpublishers.com
Table 3: UV Absorption Maxima for Selected Cathinone Derivatives
| Compound | λmax (nm) | Citation |
| Cathinone | 247 | caymanchem.com |
| N-butylhexedrone | 202, 251 | d-nb.info |
| 4-FPD | 253 | springermedizin.de |
| 4-MEAP | 265 | springermedizin.de |
| Ethylone | 234, 280, 317 | caymanchem.com |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional atomic arrangement of this compound in its crystalline solid state. springermedizin.denih.govresearchgate.netnih.govd-nb.info This technique is particularly crucial for establishing the absolute configuration of chiral centers and for identifying the specific salt form and any co-crystallized solvent molecules. researchgate.netnih.gov
Studies have shown that cathinone hydrochlorides often crystallize in common space groups such as P2₁/n or P2₁/c. researchgate.netd-nb.info The crystallographic data reveals precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.govnih.gov Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds between the amine hydrochloride and the chloride anion, which are characteristic features. d-nb.info In many cases, the analyzed crystals are found to be racemic mixtures, containing both enantiomers within the crystal lattice. springermedizin.denih.govnih.gov
Table 4: Crystallographic Data for Selected this compound Salts
| Compound | Crystal System | Space Group | Citation |
| 4-FPD hydrochloride | Monoclinic | P2₁/c | nih.gov |
| 4-MEAP hydrochloride | Monoclinic | P2₁/c | nih.gov |
| 4-MDMC hydrochloride | Triclinic | P-1 | nih.gov |
| N-ethylhexedrone hydrochloride | Monoclinic | P2₁/n | d-nb.info |
| 4-MPHP hydrochloride | Monoclinic | P2₁/c | researchgate.net |
| α-PiHP hydrochloride | Monoclinic | P2₁/c | researchgate.net |
| 4-MPD hydrochloride | Monoclinic | P2₁/n | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Electromigration Techniques in Cathinone Research
Electromigration techniques, particularly capillary electrophoresis (CE), have emerged as powerful methods for the separation and analysis of cathinone derivatives. mdpi.comspringernature.com CE offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. d-nb.info These methods are based on the differential migration of charged species in an electric field. mdpi.com
A significant application of CE in cathinone research is for chiral separations. mdpi.com Since cathinones are chiral compounds, their enantiomers can exhibit different biological activities. Chiral CE, often achieved by adding a chiral selector such as a cyclodextrin (B1172386) to the running buffer, can effectively resolve these enantiomers. mdpi.comspringernature.com Capillary electrochromatography (CEC), a hybrid technique that combines elements of both capillary electrophoresis and liquid chromatography, has also been successfully applied to the enantioseparation of cathinones. mdpi.comd-nb.info The coupling of CE with mass spectrometry (CE-MS) provides a highly selective and sensitive analytical platform for the confirmatory analysis of cathinones and their isomers in complex matrices. springernature.com
Advanced Sample Preparation Methodologies for Research Matrices
The effective extraction and purification of this compound from complex research matrices such as biological fluids and seized materials is a critical prerequisite for accurate instrumental analysis. researchgate.netoup.com A variety of sample preparation techniques are employed, ranging from simple dilution to more sophisticated extraction methods.
For solid samples, an initial step often involves dissolving the material in a suitable solvent like methanol. springermedizin.ded-nb.infokcl.ac.uk For biological matrices such as blood and urine, more extensive cleanup is necessary to remove interferences. ojp.govresearchgate.net Solid-phase extraction (SPE) is a widely used technique, often employing mixed-mode cartridges that combine reversed-phase and ion-exchange sorbents to achieve high extraction efficiency and clean extracts. ojp.govfrontiersin.org Liquid-liquid extraction (LLE) is another common approach, where the sample is typically basified to convert the this compound to its free base form, which is then extracted into an immiscible organic solvent. unodc.org
More recent developments include microextraction techniques, such as ultrasound-assisted dispersive liquid-liquid microextraction and microextraction by packed sorbents, which offer advantages in terms of reduced solvent consumption and sample volume. oup.com Derivatization, for example with trifluoroacetic anhydride (TFAA), can also be employed, particularly for GC-MS analysis, to improve chromatographic properties and generate more structurally informative mass spectra. nih.gov
Pharmacological Mechanisms of Action and Neurobiological Interactions
Monoamine Transporter Interactions and Modulation
Cathinone (B1664624) hydrochloride's principal mechanism of action involves its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). mdpi.commdpi.com It can act as either an uptake inhibitor, blocking the reabsorption of neurotransmitters from the synapse, or as a releasing agent, promoting their efflux from the presynaptic neuron. acs.orgresearchgate.net This dual capability leads to a surge in extracellular monoamine concentrations, thereby amplifying their signaling. acs.orgmdpi.com The specific nature of this interaction—whether predominantly as an inhibitor or a releaser—varies among different cathinone derivatives and significantly influences their pharmacological profile. nih.gov
Dopamine Transporter (DAT) Interaction Mechanisms (Uptake Inhibition, Release)
Cathinone hydrochloride demonstrates a significant affinity for the dopamine transporter (DAT), where it functions as both an inhibitor of dopamine reuptake and a dopamine-releasing agent. wikipedia.org This dual action leads to a substantial increase in synaptic dopamine levels. The interaction with DAT is a key factor in the compound's stimulant and reinforcing effects. researchgate.netnih.gov
Synthetic cathinones, in general, are known to interact with DAT, either by blocking the transporter in a manner similar to cocaine or by acting as a substrate and inducing reverse transport, akin to amphetamine. cij.gob.mxresearchgate.net Studies on various cathinone derivatives have shown that their potency at inhibiting dopamine uptake can be substantial, with some compounds exhibiting even greater potency than cocaine. The structural characteristics of the cathinone molecule, such as substitutions on the phenyl ring or the nitrogen atom, play a crucial role in determining its specific interaction with DAT. acs.org For instance, certain substitutions can enhance the compound's affinity and selectivity for DAT. nih.gov
Norepinephrine Transporter (NET) Interaction Mechanisms (Uptake Inhibition, Release)
This compound also exhibits a strong interaction with the norepinephrine transporter (NET), functioning as both an inhibitor of norepinephrine reuptake and a releasing agent. wikipedia.org This action results in elevated levels of norepinephrine in the synapse, contributing to the compound's stimulant effects, such as increased arousal and alertness.
Like its interaction with DAT, the specific mechanism at NET can vary among different synthetic cathinones, with some acting primarily as uptake blockers and others as releasers. acs.orgnih.gov Many synthetic cathinones are potent inhibitors of NET. mdpi.com The structural features of the molecule influence its affinity and activity at the NET. For example, certain chemical modifications can alter the potency of NET inhibition. nih.gov
Serotonin Transporter (SERT) Interaction Mechanisms (Uptake Inhibition, Release)
This compound's interaction with the serotonin transporter (SERT) is another key aspect of its pharmacological profile, involving both the inhibition of serotonin reuptake and the promotion of its release. wikipedia.org These actions lead to an increase in synaptic serotonin levels, which can influence mood and other psychological states.
Research has shown that substitutions on the phenyl ring of the cathinone structure can significantly enhance selectivity for SERT. yulonglilab.org Some synthetic cathinones have been found to act as substrates for SERT, inducing its release, while simultaneously acting as inhibitors at DAT. This "hybrid" activity highlights the complex pharmacology of this class of compounds. The potency of SERT inhibition varies widely among different cathinones. nih.gov
Differential Selectivity and Potency across Monoamine Transporters
The pharmacological profile of this compound and its derivatives is largely defined by their differential selectivity and potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. acs.orgresearchgate.net While all synthetic cathinones interact with these monoamine transporters, the relative affinity and efficacy at each transporter can vary significantly, leading to a wide spectrum of psychoactive effects. mdpi.commdpi.com
Some cathinones, particularly those with a pyrrolidine (B122466) ring, are potent and selective inhibitors of DAT and NET with weak activity at SERT, making them highly dopaminergic. mdpi.comresearchgate.netsmw.ch This profile is often associated with strong stimulant and reinforcing properties. In contrast, other derivatives exhibit more balanced interactions with all three transporters or even a preference for SERT, which may result in effects more akin to those of MDMA. smw.ch
Table 1: Potency of Selected Cathinone Derivatives at Monoamine Transporters
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| Pentedrone | 0.42 ± 0.05 | - | 13.9 ± 1.6 | 33.1 |
| Pentylone | 0.41 ± 0.02 | - | 3.3 ± 0.2 | 8.0 |
| 4-MPD | 0.50 ± 0.04 | - | 2.5 ± 0.2 | 5.0 |
| NEPD | 0.11 ± 0.01 | - | 13.5 ± 0.8 | 122.7 |
| NEP | 0.14 ± 0.02 | - | 1.8 ± 0.1 | 12.9 |
| 4-MeAP | 0.13 ± 0.01 | - | 1.1 ± 0.1 | 8.5 |
| Cocaine | 0.49 ± 0.05 | - | 0.72 ± 0.07 | 1.5 |
| Data adapted from a study on novel second-generation synthetic cathinones. The IC50 values represent the concentration of the compound required to inhibit 50% of monoamine uptake. A lower IC50 value indicates higher potency. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter. |
Receptor Binding and Signaling Pathway Modulation
Beyond its primary interactions with monoamine transporters, this compound's pharmacological effects are also influenced by its binding to various neurotransmitter receptors and subsequent modulation of intracellular signaling pathways.
Dopamine Receptor Subtype Interactions
Cathinone and its derivatives can interact with dopamine receptor subtypes, although this is generally considered a secondary mechanism compared to their effects on monoamine transporters. mdpi.com The activation of dopamine receptors is a downstream effect of the increased synaptic dopamine concentrations caused by cathinone's inhibition of DAT and/or dopamine release. wikipedia.org The binding of dopamine to its receptors initiates a cascade of intracellular signaling events. up.ac.za
Some studies have investigated the direct binding of synthetic cathinones to dopamine receptors. For example, research on 4-isobutylmethcathinone showed a significant difference in the agonistic effect on dopamine receptors between its individual enantiomers. mdpi.comresearchgate.net However, for many cathinones, the direct interaction with dopamine receptors is weak. nih.gov
Serotonin Receptor Subtype Interactions
Cathinone and its analogues exhibit varied affinities for serotonin (5-HT) receptor subtypes. Studies using isolated rat fundus preparations have shown that (S)-(-)-cathinone possesses a notable affinity for serotonin receptors, being twice as potent as (±)-cathinone and four times that of racemic amphetamine. nih.govacs.org However, many derivatives of cathinone demonstrate lower affinity or interact with these receptors in a non-competitive manner. nih.govacs.org
Certain synthetic cathinones, such as 4-methylmethcathinone (mephedrone) and 2,3-dimethylmethcathinone, have been found to bind to 5-HT2A receptors with an affinity comparable to or greater than that of MDMA. mdpi.com Notably, 2,3-dimethylmethcathinone and 4-methylmethcathinone also act as activators of the 5-HT2A receptor, suggesting a potential for hallucinogenic effects. mdpi.com In contrast, pyrovalerone cathinones generally display low to moderate affinity for 5-HT receptors. mdpi.com For instance, many pyrovalerone cathinones bind to the h5-HT1A receptor in the micromolar range, while their interaction with h5-HT2A and h5-HT2C receptors is often negligible. mdpi.com Some studies have shown that α-PPP and 4-methyl-α-PPP have low micromolar affinities for 5-HT2A receptors and can act as inverse agonists. nih.gov
It's important to note that while some cathinones interact directly with serotonin receptors, their primary serotonergic effects are often indirect, resulting from increased serotonin concentrations in the synaptic cleft. researchgate.net
Adrenergic Receptor Interactions
Cathinone can influence cholinergic concentrations by blocking prejunctional α2 adrenergic receptors. wikipedia.org The metabolites of cathinone, such as cathine (B3424674), have been shown to interact with both β1- and α2A-adrenergic receptors in a manner dependent on the capacitation state of mammalian spermatozoa. oup.com Specifically, cathine acts on β1-adrenergic receptors in uncapacitated spermatozoa and α2A-receptors in capacitated cells. oup.com
Studies on the cardiovascular effects of the synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV) have revealed the involvement of adrenergic receptors. Blockade of α- and β-adrenoceptors can mitigate the increases in blood pressure and heart rate induced by stimulant drugs. nih.gov In the case of pyrovalerone cathinones, some compounds like 4-MePPP have shown binding to the adrenergic α1A receptor in the low micromolar range, while others like MDPPP and MDPBP bind to the α2A adrenergic receptor. mdpi.com Noradrenaline, a natural ligand for adrenergic receptors, displays higher affinity for α-adrenergic receptors, whereas adrenaline has a higher affinity for β-adrenergic receptors. mdpi.com
Neurotransmitter Dynamics and Synaptic Effects
Neurotransmitter Release and Reuptake Modulation
The primary mechanism of action for this compound and its synthetic analogues is the modulation of monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). researchgate.netnih.govwww.gov.uk These compounds interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). mdpi.com
Synthetic cathinones can be broadly classified into two groups based on their interaction with these transporters:
Releasers (Substrates): Similar to amphetamine, these compounds act as substrates for the monoamine transporters. They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters into the synaptic cleft. researchgate.netacs.org Cathinone, methcathinone (B1676376), and mephedrone (B570743) are examples of cathinones that act as releasing agents. nih.govresearchgate.net
Blockers (Inhibitors): Like cocaine, these compounds bind to the transporters and block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration. researchgate.netacs.org Pyrovalerone cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors of DAT and NET but are not substrates for these transporters. nih.govresearchgate.net
The relative potency of cathinones at each transporter varies significantly. For example, MDPV is a highly potent inhibitor of DAT and NET, with much lower activity at SERT. In general, many synthetic cathinones show a preference for inhibiting DAT and NET over SERT.
| Compound | Primary Mechanism | Transporter Selectivity |
|---|---|---|
| Cathinone | Releaser | Preferential for DAT/NET over SERT scielo.org.mx |
| Methcathinone | Releaser | Preferential for DAT/NET over SERT researchgate.net |
| Mephedrone | Releaser | Acts on DAT, NET, and SERT nih.gov |
| MDPV | Blocker | Potent inhibitor of DAT and NET, weak at SERT |
Synaptic Cleft Concentration Dynamics
By either promoting release or blocking reuptake, this compound and its derivatives lead to a significant increase in the concentration of monoamine neurotransmitters in the synaptic cleft. researchgate.netontosight.aiwww.gov.ukontosight.ai This elevated concentration results in the overstimulation of postsynaptic receptors, which is responsible for the psychostimulant effects of these compounds. researchgate.net
In vivo microdialysis studies in rats have demonstrated that the administration of cathinones produces a potent and dose-dependent increase in the extracellular levels of dopamine and serotonin in brain regions such as the nucleus accumbens, frontal cortex, and striatum. researchgate.net Cathinone has been shown to decrease the levels of the dopamine metabolite dihydroxyphenylacetic acid (DOPAC) in several brain regions, indicating a reduction in dopamine turnover, which is consistent with increased synaptic dopamine levels. nih.gov The enhanced neurotransmission resulting from these elevated synaptic concentrations underlies the stimulant effects observed with cathinone use. ontosight.ai
Structure-Activity Relationships (SAR) in Pharmacological Profiles
The pharmacological profile of synthetic cathinones is heavily influenced by their chemical structure. nih.govnih.gov Modifications to the cathinone backbone can significantly alter a compound's potency, its mechanism of action (releaser vs. blocker), and its selectivity for the different monoamine transporters. mdpi.comnih.gov
Key structural features that impact the pharmacological profile include:
β-Keto Group: The presence of the β-keto group generally results in a lower potency compared to the corresponding phenethylamine (B48288) analogue, as it creates a more polar molecule that is less able to cross the blood-brain barrier. europa.eu
N-Alkylation: The nature of the substituent on the nitrogen atom is crucial. Small groups like a methyl group tend to favor monoamine-releasing activity. www.gov.uk Increasing the size of the N-alkyl group from methyl to ethyl or propyl can lead to a decrease in potency. nih.gov The presence of a pyrrolidine ring, as seen in pyrovalerone derivatives, typically results in potent reuptake inhibition rather than release. nih.gov
α-Carbon Substitution: The size of the substituent at the α-position can impact activity. For instance, increasing the length of the α-alkyl side chain in pyrovalerone-containing cathinones can enhance the potency of dopamine uptake inhibition. uthscsa.edu
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring influence selectivity for the monoamine transporters. www.gov.uk For example, para-substitution on the methcathinone ring with larger groups can increase potency at SERT. nih.gov Meta-substituted cathinones have been shown to have higher DAT/SERT ratios compared to their para-analogs, which correlates with increased psychostimulant effects. researchgate.net
Stereochemistry: The stereochemistry of the molecule is also a determining factor. For instance, S(-)-cathinone is behaviorally more potent than R(+)-cathinone. nih.gov
| Structural Modification | Effect on Pharmacological Profile | Example |
|---|---|---|
| Presence of β-keto group | Generally lower potency than corresponding phenethylamine europa.eu | Cathinone vs. Amphetamine |
| Small N-alkyl group (e.g., methyl) | Favors monoamine release www.gov.uk | Methcathinone |
| Pyrrolidine ring at nitrogen | Potent reuptake inhibition nih.gov | MDPV |
| Para-substitution on phenyl ring | Can increase SERT potency nih.gov | 4-methylmethcathinone (Mephedrone) |
| Meta-substitution on phenyl ring | Higher DAT/SERT ratio, more psychostimulant effects researchgate.net | 3-substituted cathinones |
Influence of Substituent Modifications on Transporter Affinity and Efficacy
The structure-activity relationship (SAR) of synthetic cathinones reveals that minor chemical modifications can lead to significant shifts in pharmacological activity. These compounds can function as cocaine-like reuptake inhibitors, which block the normal function of the transporters, or as amphetamine-like substrates, which are transported into the neuron and trigger reverse transport or efflux of neurotransmitters. acs.org The specific substitutions on the cathinone molecule dictate this functional outcome and the compound's relative potency at DAT, NET, and SERT.
A key area of modification is the α-carbon side chain, particularly within the α-pyrrolidinophenone class of cathinones. Research has demonstrated a clear trend where increasing the length of the alkyl chain on the α-carbon enhances the binding affinity and inhibitory potency at both DAT and NET. nih.govmdpi.com For instance, the affinity for the human dopamine transporter (hDAT) increases progressively as the chain is extended from a methyl group (α-PPP) to a propyl (α-PVP) and a butyl group (α-PHP). nih.govmdpi.com These pyrovalerone derivatives are potent inhibitors of catecholamine transporters but exhibit very weak activity at SERT, making them highly selective dopaminergic and noradrenergic agents. mdpi.commdpi.com
Substitutions on the phenyl ring also profoundly alter transporter interactions. The position of the substituent is crucial; meta-substituted cathinones generally show higher affinity for DAT compared to their para-substituted counterparts, which often translates to greater psychostimulant effects in vivo. acs.org Conversely, incorporating bulky substituents at the para-position tends to decrease DAT potency while increasing selectivity for SERT. acs.org The addition of a 3,4-methylenedioxy ring, as seen in compounds like MDPV and methylone, generally increases serotonergic activity compared to their unsubstituted parent compounds. mdpi.commdpi.com Halogenation of the aromatic ring is another common modification that can shift binding affinity, with larger halogens often increasing affinity for SERT. acs.orgnih.gov
The nature of the amine substituent also plays a role. Primary and secondary amines are typically associated with substrate-releaser activity, whereas bulky tertiary amines, such as the pyrrolidine ring found in MDPV and α-PVP, result in compounds that act as potent reuptake inhibitors. nih.govumd.edu
Table 1: Influence of Substituent Modifications on Monoamine Transporter Inhibition Potency (IC₅₀, µM)
| Compound | α-Carbon Substituent | Phenyl Ring Substituent | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio | Reference |
|---|---|---|---|---|---|---|---|
| α-PPP | Methyl | Unsubstituted | 0.64 | 0.52 | >100 | >156 | mdpi.com |
| α-PBP | Ethyl | Unsubstituted | 0.057 | 0.093 | 59 | 1035 | nih.gov |
| α-PVP | Propyl | Unsubstituted | 0.022 | 0.030 | 33 | >1000 | nih.govmdpi.com |
| α-PHP | Butyl | Unsubstituted | 0.016 | 0.020 | 33 | >1000 | nih.govmdpi.com |
| 4-MeO-α-PVP | Propyl | 4-Methoxy | 0.142 | 0.20 | >10 | ~70 | nih.gov |
| MDPV | Propyl | 3,4-Methylenedioxy | 0.004 | 0.026 | 3.36 | 840 | mdpi.commdpi.com |
| Methylone | Methyl | 3,4-Methylenedioxy | 0.56 | - | 0.23 | 0.41 | pa2online.orgcapes.gov.brnih.gov |
| Mephedrone | Methyl | 4-Methyl | - | - | - | - | pa2online.orgcapes.gov.brnih.gov |
Lower IC₅₀ values indicate greater potency. The DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter. Data presented is a synthesis from multiple sources and experimental conditions may vary.
Enantiomeric Stereochemistry and Pharmacological Differentiation
Cathinone and its derivatives possess a chiral center at the α-carbon, meaning they exist as two non-superimposable mirror images known as enantiomers, designated (S) and (R). mdpi.comresearchgate.net This stereochemistry is a critical determinant of their pharmacological activity, as the three-dimensional shape of a molecule dictates its ability to bind to and interact with biological targets like transporters and receptors. researchgate.net Consequently, the two enantiomers of a given cathinone derivative can exhibit significant differences in potency, efficacy, and even mechanism of action. mdpi.comresearchgate.net
For many synthetic cathinones, the (S)-enantiomer is more potent than the (R)-enantiomer, particularly at catecholamine transporters. For example, the (S)-enantiomer of methcathinone displays greater central nervous system stimulant effects. mdpi.commdpi.com Similarly, studies on α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) have found that the (S)-enantiomers are substantially more potent inhibitors of dopamine and norepinephrine reuptake. mdpi.com For α-PVP, the (S)-enantiomer is approximately 30-fold more potent than the (R)-enantiomer at inhibiting DAT and NET. mdpi.com
However, this pattern is not universal. In the case of cathinone itself, the (R)-enantiomer is reported to be about three times more potent than the (S)-enantiomer in promoting dopamine release. temple.edunih.gov Mephedrone provides another complex example of enantiomeric differentiation. While both the (R)- and (S)-enantiomers of mephedrone act as substrates at DAT with similar potencies, the (S)-enantiomer is a dramatically more potent substrate at SERT, showing about a 50-fold greater efficacy for inducing serotonin release compared to the (R)-enantiomer. nih.gov This highlights how stereochemistry can selectively tune the relative impact of a compound on different monoamine systems, with the (R)-enantiomer of mephedrone being primarily responsible for its locomotor and rewarding effects, while the (S)-enantiomer drives its potent serotonergic activity. nih.gov
Table 2: Pharmacological Differentiation of Cathinone Enantiomers
| Compound | Enantiomer | Primary Pharmacological Observation | Reference |
|---|---|---|---|
| Cathinone | (R)-Cathinone | ~3x more potent than (S)-cathinone in causing dopamine release. | temple.edunih.gov |
| (S)-Cathinone | Less potent at causing dopamine release. | temple.edunih.gov | |
| Methcathinone | (S)-Methcathinone | Higher CNS stimulating effects than (R)-enantiomer. | mdpi.commdpi.com |
| Mephedrone | (S)-Mephedrone | ~50-fold more potent as a serotonin (5-HT) releaser than R-MEPH. | nih.gov |
| (R)-Mephedrone | Primarily responsible for rewarding effects; much weaker 5-HT releaser. | nih.gov | |
| (R)- & (S)-Mephedrone | Similar potency as substrates at the dopamine transporter (DAT). | nih.gov | |
| α-PVP | (S)-α-PVP | ~30-fold more potent than (R)-α-PVP as a DAT and NET inhibitor. | mdpi.com |
| (R)-α-PVP | Significantly less potent at DAT and NET. | mdpi.com | |
| MDPV | (S)-MDPV | More potent reuptake inhibitor of DAT and NET. | mdpi.com |
Preclinical in Vitro and in Vivo Research Paradigms
In Vitro Cellular and Molecular Investigations
Cytotoxicity Studies in Neuronal and Other Cell Models (e.g., SH-SY5Y, Hep G2, HK-2)
The cytotoxic potential of cathinone (B1664624) and its synthetic derivatives has been evaluated in various cell models, revealing concentration-dependent toxicity. In differentiated human neuroblastoma SH-SY5Y cells, a model for dopaminergic neurons, synthetic cathinones have demonstrated cytotoxic effects. mdpi.comnih.govresearchgate.net For instance, a study assessing thirteen synthetic cathinones in these cells showed that all tested compounds induced concentration-dependent toxicity after 24 and 48 hours of exposure. nih.gov The rank order of toxicity at 24 hours, based on the concentration causing 50% toxicity (EC50), varied among the different cathinone analogs. nih.gov Another study focusing on chloro-cathinones in the same cell line reported LC50 values ranging from 0.6 to 2.5 mM, with 4-chlorobuphedrone (4-CBC) being the most cytotoxic. mdpi.com The inclusion of a chlorine atom in the aromatic ring of cathinone analogs appears to significantly increase their cytotoxicity. mdpi.com
Investigations into the mechanisms of cell death have pointed towards the involvement of apoptosis. Signs of apoptotic cell death were observed for all thirteen cathinones in one study. nih.gov Furthermore, the activation of caspases 3 and 7 has been implicated in the mitochondrial-mediated neurotoxicity of some synthetic cathinones. nih.gov
Beyond neuronal cells, the cytotoxicity of cathinones has been explored in other cell lines, such as human kidney (HK-2) and liver (HepG2) cells. In HK-2 cells, methylone and 3,4-methylenedioxypyrovalerone (MDPV) induced cell death in a concentration-dependent manner. medcraveonline.com Similarly, studies in hepatic cell models have shown that synthetic cathinones can cause a loss of cell viability, indicating hepatotoxicity. medcraveonline.com
Table 1: Cytotoxicity of Various Cathinone Derivatives in SH-SY5Y Cells
| Compound | Cytotoxicity Metric (LC50/EC50) | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Chloro-cathinones | LC50: 0.6 to 2.5 mM | Differentiated SH-SY5Y | 4-CBC was the most cytotoxic. Chlorine substitution increased cytotoxicity. | mdpi.com |
| 13 Synthetic Cathinones | Concentration-dependent toxicity | Differentiated SH-SY5Y | All tested cathinones were cytotoxic. | nih.gov |
| Methylone, MDPV | Concentration-dependent cell death | HK-2 | Demonstrated nephrotoxic potential. | medcraveonline.com |
| Butylone, Pentylone, MDPV | Dose-dependent neurotoxicity | Differentiated SH-SY5Y | Neurotoxicity linked to oxidative stress and mitochondrial dysfunction. | nih.govmdpi.com |
Mitochondrial Function and Dysfunction Studies
Mitochondrial dysfunction is a significant contributor to the cellular toxicity induced by cathinone and its derivatives. nih.gov Studies have shown that exposure to synthetic cathinones can lead to impaired mitochondrial bioenergetics, characterized by a decrease in mitochondrial respiration and ATP depletion. mdpi.comnih.govmdpi.com
In dopaminergic SH-SY5Y cells, butylone, pentylone, and MDPV were found to cause a significant decrease in mitochondrial bioenergetics. nih.govnih.gov This impairment in energy metabolism, leading to a reduction in intracellular ATP content, suggests that these compounds induce a severe cellular energy deficit as a result of mitochondrial damage. nih.gov Similarly, research on mephedrone (B570743) and methylone revealed reduced mitochondrial respiration in undifferentiated SH-SY5Y cells. mdpi.com Other synthetic cathinones, including pyrovalerone derivatives, have also been shown to impair basal and maximal cellular respiration in C2C12 myoblasts, a mouse skeletal muscle cell line. mdpi.com
A key indicator of mitochondrial dysfunction is the depolarization of the mitochondrial membrane potential (MMP). mdpi.com Several studies have demonstrated that cathinones can cause a significant depolarization of the MMP in SH-SY5Y cells. mdpi.com For example, some of the most toxic chloro-cathinones were found to significantly disrupt mitochondrial function, which is closely linked to both apoptotic and necrotic cell death. mdpi.com This disruption can be a primary event leading to the observed cytotoxicity. unife.it
Table 2: Effects of Cathinone Derivatives on Mitochondrial Function
| Compound(s) | Cell Model | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Butylone, Pentylone, MDPV | Differentiated SH-SY5Y | Decreased mitochondrial bioenergetics, ATP depletion | Mitochondrial impairment | nih.govnih.gov |
| Mephedrone, Methylone | Undifferentiated SH-SY5Y | Reduced mitochondrial respiration | Mitochondrial dysfunction | mdpi.com |
| Chloro-cathinones | Differentiated SH-SY5Y | Significant depolarization of mitochondrial membrane potential | Disruption of mitochondrial function | mdpi.com |
| Pyrovalerone derivatives (α-PVP, naphyrone) | C2C12 myoblasts | Impaired basal and maximal cellular respiration | Inhibition of mitochondrial complexes | mdpi.com |
Reactive Oxygen Species Generation and Oxidative Stress Pathways
The generation of reactive oxygen species (ROS) and subsequent oxidative stress are central mechanisms implicated in the toxicity of cathinone and its synthetic analogs. mdpi.comnih.govacademicjournals.org Exposure to various cathinones has been shown to induce a significant increase in intracellular ROS levels in different cell models. mdpi.commdpi.com
In differentiated SH-SY5Y cells, a rapid and time-dependent production of intracellular ROS was observed following exposure to butylone, pentylone, and MDPV. mdpi.com This suggests that oxidative stress is an early biochemical indicator that precedes neuronal cell death. mdpi.com Similarly, the cytotoxicity of several chloro-cathinones in these cells was associated with an increase in intercellular ROS levels. mdpi.com The antioxidant N-acetyl-L-cysteine (NAC) was able to prevent the cytotoxicity induced by some cathinones, further supporting the involvement of oxidative stress in their toxic effects. nih.gov
Studies in animal models have also linked khat and cathinone administration to increased oxidative stress in the brain. academicjournals.org This is evidenced by increased levels of uric acid, a marker of oxidative stress, and a decrease in the activity of antioxidant enzymes. academicjournals.org The production of ROS can lead to damage of various cellular components and has been implicated in the promotion of neuronal cell death. mdpi.comnih.gov
Enzymatic Modulation: Acetylcholinesterase (AChE) Inhibition Studies
Recent research has unveiled a previously unexplored effect of cathinones on the cholinergic system through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A study investigating twenty chloro-cathinones found that all tested compounds inhibited AChE, with IC50 values ranging between 0.1 and 2 mM. mdpi.comnih.govdntb.gov.ua
This inhibitory action on AChE suggests that cathinones may interfere with cholinergic neurotransmission. mdpi.com The inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. nih.gov While reversible AChE inhibitors have therapeutic applications, irreversible inhibition is associated with toxic effects. nih.gov
Molecular docking analyses have been employed to understand the interaction between cathinones and AChE. mdpi.comnih.govresearchgate.net These studies revealed that the most potent inhibitory cathinones interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the active gorge of the AChE enzyme. mdpi.comnih.govresearchgate.net These findings provide insights into the structural features of cathinones that may influence their toxicity towards the cholinergic system. mdpi.comnih.gov
Table 3: Acetylcholinesterase (AChE) Inhibition by Chloro-Cathinones
| Compound Class | IC50 Range | Key Findings | Reference |
|---|---|---|---|
| Chloro-cathinones | 0.1 - 2 mM | All tested compounds inhibited AChE. | mdpi.comnih.govdntb.gov.ua |
In Vitro Biotransformation and Metabolic Pathway Elucidation (e.g., CYP enzymes)
The biotransformation of cathinone and its derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net In vitro studies using human recombinant CYP enzymes have been conducted to elucidate the metabolic pathways and potential for drug-drug interactions.
Cathinone has been shown to reversibly inhibit several CYP isoforms. Specifically, it acts as a competitive inhibitor of CYP1A2, an uncompetitive inhibitor of CYP2A6, and a noncompetitive inhibitor of CYP3A5. nih.govresearchgate.net The inhibition constants (Ki) for these interactions were determined to be 57.12 µM, 13.75 µM, and 23.57 µM, respectively. nih.govresearchgate.net Cathinone displayed negligible inhibitory effects on other CYP enzymes, including CYP2B6, CYP2C8, CYP2C19, CYP2E1, and CYP2J2. nih.govresearchgate.net In contrast, its stable metabolite, cathine (B3424674), was found to inhibit CYP2A6 and CYP3A4. nih.gov
The metabolic pathways of synthetic cathinones have also been investigated using in vitro models such as pooled human liver microsomes (pHLM). mdpi.comuniroma1.it For the synthetic cathinone PCYP, sixteen phase I metabolites and one phase II metabolite were identified in pHLM incubations. mdpi.com The presence of a pyrrolidine (B122466) ring in some synthetic cathinones, like α-PVP and MDPV, appears to sterically hinder the reduction of the β-keto group, a common metabolic step for other cathinones. nih.gov
Table 4: Inhibition of Human Cytochrome P450 (CYP) Isoforms by Cathinone
| CYP Isoform | Inhibition Mode | Ki Value (µM) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| CYP1A2 | Competitive | 57.12 | 17.01 | nih.gov |
| CYP2A6 | Uncompetitive | 13.75 | 11.53 | nih.gov |
| CYP3A5 | Noncompetitive | 23.57 | 19.88 | nih.gov |
In Vivo Neurobiological and Behavioral Pharmacology in Animal Models
Animal models have been instrumental in characterizing the neurobiological and behavioral effects of cathinone and its synthetic analogs, providing insights into their psychostimulant properties and abuse liability. nih.govmdpi.comub.edu
Like other psychostimulants, the primary target of cathinone in the central nervous system is the dopaminergic system, particularly involving the nucleus accumbens. researchgate.net Cathinone stimulates the release of dopamine (B1211576) and inhibits the reuptake of epinephrine, norepinephrine (B1679862), and serotonin (B10506). wikipedia.org It acts as a norepinephrine-dopamine releasing agent, similar to amphetamine. wikipedia.org Synthetic cathinones also interact with monoamine transporters, with some acting as transporter blockers like cocaine, and others as substrates that stimulate neurotransmitter release like amphetamines. mdpi.comub.edu The S-enantiomer of cathinone and many of its synthetic derivatives is typically the more potent enantiomer in terms of central nervous system stimulation. mdpi.com
Behavioral pharmacology studies in rodents have demonstrated that cathinones produce a range of effects. Administration of cathinone and its synthetic derivatives, such as mephedrone and MDPV, leads to dose-dependent increases in locomotor activity. nih.govbiorxiv.org These compounds have also been shown to have reinforcing properties and abuse liability, as evidenced by their ability to induce conditioned place preference (CPP) and support self-administration in animal models. nih.govub.eduresearchgate.net For example, mephedrone produces CPP in rats and mice, and both mephedrone and MDPV have been shown to have addictive properties in CPP studies. nih.govub.edu Furthermore, animal studies have demonstrated that chronic administration can lead to drug dependence. wikipedia.org
Some ring-substituted cathinones have shown a preference for releasing serotonin over dopamine, suggesting a potential for reduced abuse liability compared to other cathinones. yulonglilab.org The behavioral effects of different cathinone analogs can vary, with some having a profile more similar to methamphetamine and cocaine, while others more closely resemble MDMA. nih.gov
Table 5: Behavioral Effects of Cathinone and its Analogs in Animal Models
| Compound(s) | Animal Model | Behavioral Paradigm | Observed Effect | Reference |
|---|---|---|---|---|
| Mephedrone | Rats, Mice | Conditioned Place Preference (CPP) | Induces CPP, indicating rewarding properties. | nih.govub.edu |
| Mephedrone, MDPV, Methylone | Rats, Mice | Locomotor Activity | Dose-dependent increases in locomotor activity. | nih.gov |
| Cathinone | Rats | Drug Discrimination | Animals can discriminate cathinone from vehicle, a measure of its subjective effects. | researchgate.net |
| MDPV | Rats | Self-Administration | Potent reinforcing properties, suggesting high abuse potential. | ub.edu |
| α-PVP, α-PHP, α-PPP | Rats | Spontaneous Activity | Dose-dependent increases in spontaneous activity. | biorxiv.org |
Locomotor Activity and Psychomotor Stimulation Assessment
Cathinone hydrochloride and its synthetic derivatives consistently demonstrate the ability to increase locomotor activity and induce psychomotor stimulation in preclinical animal models, a hallmark of their central nervous system stimulant properties. These effects are primarily attributed to their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine.
In mouse models, cathinone derivatives such as 3,4-MDPV, 2,3-MDPV, and pyrovalerone have been shown to produce time- and dose-dependent increases in spontaneous locomotor activity. Notably, 3,4-MDPV was found to be the most potent of the three. The psychostimulant effects of these compounds are mediated by enhanced dopaminergic neurotransmission, as pretreatment with a selective D1-dopamine receptor antagonist, SCH 23390, abolished the observed locomotor stimulation.
Studies comparing various cathinone analogs, including α-PVP, α-PBP, and α-PPP, have found that they all act as locomotor stimulants, with a rank order of in vivo potency that parallels their activity at the dopamine transporter (DAT): MDPV > α-PVP > α-PBP > α-PPP. umd.edu This motor activation is consistently reversed by dopamine receptor antagonists, further solidifying the crucial role of the dopamine system in these behavioral effects. umd.edu
Research in rats has shown that cathinone derivatives like α-PVP, α-PHP, and α-PPP produce similar and sustained increases in spontaneous locomotor activity within their home cage environment. biorxiv.org For example, α-PPP administration in rats resulted in significant increases in locomotor activity, with higher doses prolonging the duration of this effect. nih.gov Similarly, α-PBP and α-PVP produced long-lasting increases in locomotor activity across a range of doses in mice. nih.gov In contrast, some derivatives like 4ʹ-MePPP only induced locomotor stimulation at higher doses. nih.gov
The table below summarizes the findings on locomotor activity for various cathinone derivatives.
| Compound | Animal Model | Key Findings on Locomotor Activity | Reference |
| 3,4-MDPV | Mouse | Time- and dose-dependent stimulation; more potent than 2,3-MDPV and pyrovalerone. | |
| 2,3-MDPV | Mouse | Time- and dose-dependent stimulation. | |
| Pyrovalerone | Mouse | Time- and dose-dependent stimulation. | |
| α-PVP | Mouse, Rat | Long-lasting increases in locomotor activity; potent stimulant effects. | umd.edubiorxiv.orgnih.gov |
| α-PBP | Mouse | Long-lasting increases in locomotor activity. | umd.edunih.gov |
| α-PPP | Rat, Mouse | Increases in spontaneous locomotor activity. | umd.edubiorxiv.orgnih.gov |
| 4ʹ-MePPP | Mouse | Produced locomotor stimulation only at a high dose (30 mg/kg). | nih.gov |
| D-norpseudoephedrine (Cathine) | Rat | Significantly increased locomotor activity compared to control. |
Reinforcing Efficacy and Reward Pathways Studies (e.g., Conditioned Place Preference, Self-administration, Intracranial Self-Stimulation)
Preclinical studies utilizing behavioral paradigms such as conditioned place preference (CPP), self-administration, and intracranial self-stimulation (ICSS) have consistently demonstrated the reinforcing efficacy and abuse potential of this compound and its derivatives. These studies highlight the compounds' ability to activate the brain's reward pathways.
Self-Administration:
Rodent models have shown that animals will readily self-administer synthetic cathinones. For instance, rats were found to respond more for α-PVP and mephedrone (4MMC) than for saline, indicating that both substances are reinforcing. nih.gov Early assessments of mephedrone showed that rats acquired responses to it at rates even higher than for methamphetamine at the same dose. mdpi.com In rhesus monkeys, both MDPV and α-PVP were found to be effective reinforcers at lower doses than cocaine and methamphetamine, with monkeys working harder to obtain them in a progressive-ratio schedule. www.gov.uk
Conditioned Place Preference (CPP):
The CPP paradigm, which measures the rewarding effects of a substance by pairing it with a specific environment, has also been used to evaluate cathinones. Both α-PBP and α-PVP have been shown to produce conditioned place preference in mice, suggesting they have rewarding properties. nih.gov However, not all cathinone derivatives show this effect; for example, 4ʹ-MePPP did not produce CPP in one study. nih.gov
Intracranial Self-Stimulation (ICSS):
ICSS studies, where animals work to receive electrical stimulation of brain reward centers, provide further evidence for the rewarding effects of cathinones. Several synthetic cathinones, including methcathinone (B1676376), MDPV, methylone, and mephedrone, have been found to facilitate ICSS in a dose- and time-dependent manner. mdpi.com Specifically, these compounds decrease the threshold of stimulation required to produce a rewarding effect, indicating an enhancement of brain reward function. biorxiv.orgmdpi.com For example, MDPV has been shown to significantly reduce brain reward thresholds, an effect that can be inhibited by a P2X7 receptor antagonist, suggesting the involvement of this purinergic pathway in its rewarding effects. nih.gov
The table below summarizes the findings on the reinforcing efficacy of various cathinone derivatives from different preclinical research paradigms.
| Compound | Research Paradigm | Animal Model | Key Findings on Reinforcing Efficacy | Reference |
| α-PVP | Self-Administration | Rat | Rats responded more for α-PVP than for saline. | nih.gov |
| Mephedrone (4MMC) | Self-Administration | Rat | Rats responded more for 4MMC than for saline; higher response rates than methamphetamine. | nih.govmdpi.com |
| MDPV | Self-Administration, ICSS | Rhesus Monkey, Rat | Effective reinforcer at low doses; facilitates ICSS by reducing reward thresholds. | www.gov.uknih.gov |
| α-PBP | Conditioned Place Preference | Mouse | Produced conditioned place preference, indicating rewarding properties. | nih.gov |
| 4ʹ-MePPP | Conditioned Place Preference | Mouse | Did not produce conditioned place preference in the tested dose range. | nih.gov |
| Methcathinone | ICSS | Not Specified | Facilitated ICSS in a dose- and time-dependent manner. | mdpi.com |
| Methylone | ICSS | Not Specified | Facilitated ICSS in a dose- and time-dependent manner. | mdpi.com |
Neurochemical Alterations in Brain Regions (e.g., striatal dopamine release)
This compound and its synthetic analogs exert their primary effects by altering monoaminergic neurotransmission, leading to increased extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in various brain regions. mdpi.com This is achieved through their interaction with the respective monoamine transporters (DAT, NET, and SERT). researchgate.net Some cathinones act as transporter substrates, promoting the release of neurotransmitters, while others act as reuptake inhibitors, blocking the transporters. researchgate.net
In vivo microdialysis studies in rats have demonstrated that administration of cathinones leads to a potent and dose-dependent increase in extracellular dopamine and serotonin levels in brain regions such as the nucleus accumbens, frontal cortex, and striatum. researchgate.net For instance, mephedrone has been shown to increase both dopamine and serotonin release, whereas α-PVP primarily targets dopamine and norepinephrine transporters.
The table below details the neurochemical alterations induced by specific cathinone derivatives in different brain regions.
| Compound | Brain Region | Neurotransmitter System | Key Neurochemical Alteration | Reference |
| Mephedrone (4MMC) | Striatum | Dopamine, Serotonin | Increases dopamine and serotonin release. | researchgate.net |
| Amygdala, Hippocampus, PFC | Serotonin | Decreased serotonin levels. | nih.gov | |
| α-PVP | Striatum | Dopamine, Norepinephrine | Primarily targets dopamine and norepinephrine transporters. | |
| Striatum | Dopamine | Increased dopaminergic metabolites. | nih.gov | |
| 3,4-MDPV | Striatum | Dopamine | Significant increase in extracellular dopamine levels. | |
| Pyrovalerone | Striatum | Dopamine, Serotonin | Increase in extracellular dopamine and serotonin levels. | |
| 4-TFMAP | Nucleus Accumbens | Serotonin, Dopamine | Released serotonin but not dopamine. | researchgate.net |
| Methcathinone | Nucleus Accumbens | Serotonin, Dopamine | Increased both serotonin and dopamine levels. | researchgate.net |
Electrophysiological Studies on Neuronal Activity
Electrophysiological studies provide direct evidence of how this compound and its derivatives affect the electrical activity of neurons. These studies have shown that cathinones can alter neuronal firing rates and transporter-mediated currents, consistent with their action on monoamine systems.
In in vitro studies using primary cortical neurons, synthetic cathinones at low micromolar concentrations inhibit monoamine uptake via the human dopamine transporter (hDAT) and norepinephrine transporter (hNET). Higher concentrations are required to inhibit uptake via the serotonin transporter (hSERT) and to inhibit spontaneous neuronal activity. This suggests that the primary mode of action at behaviorally relevant concentrations is the inhibition of DAT and NET.
Electrophysiological recordings from Xenopus oocytes expressing the human dopamine transporter (hDAT) have been used to differentiate the mechanisms of various cathinones. For example, mephedrone produces effects characteristic of a dopamine-releasing agent, similar to methamphetamine, while MDPV acts as a cocaine-like reuptake inhibitor of dopamine. researchgate.net MDPV's action as a reuptake inhibitor is characterized by a hyperpolarization of the oocytes, a signature of DAT blockade. nih.gov
Further electrophysiological studies on specific enantiomers of cathinone derivatives have revealed stereoselective effects. For instance, the R-enantiomers of certain cathinones show a reduction in transporter-mediated current at the serotonin transporter, which correlates with their effects on serotonin release. yulonglilab.org
Studies on neuronal activity in the nucleus accumbens shell (NAcSh) have shown that cathine (D-norpseudoephedrine) modulates neuronal activity, an effect that is linked to its impact on locomotor behavior and is mediated by D1/D2-like dopamine receptors.
The table below summarizes key findings from electrophysiological studies on cathinone derivatives.
| Compound/Class | Preparation | Key Electrophysiological Finding | Implication | Reference |
| Synthetic Cathinones (general) | Primary cortical neurons | Inhibition of spontaneous neuronal activity at high concentrations. | Additional neurotoxic mechanisms may be at play at higher doses. | |
| Mephedrone | Xenopus oocytes with hDAT | Signature of a dopamine-releasing agent. | Acts as a substrate for the dopamine transporter. | researchgate.net |
| MDPV | Xenopus oocytes with hDAT | Cocaine-like hyperpolarization (reuptake inhibition). | Acts as a blocker of the dopamine transporter. | researchgate.netnih.gov |
| R-enantiomers of cathinones | Not specified | Reduction in transporter-mediated current at SERT. | Stereochemistry influences interaction with the serotonin transporter. | yulonglilab.org |
| Cathine (D-norpseudoephedrine) | Rat nucleus accumbens shell neurons | Modulates neuronal activity via D1/D2-like dopamine receptors. | Links behavioral effects to specific receptor-mediated changes in neuronal firing. |
Neurodegenerative Processes and Mechanisms of Neurotoxicity
Preclinical research has identified several mechanisms through which this compound and its synthetic derivatives can induce neurotoxicity and neurodegenerative processes. The primary driver of this toxicity is the disruption of monoaminergic systems, leading to oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.net
Chronic exposure to synthetic cathinones can lead to the depletion of presynaptic monoamine stores and impair long-term neuronal signaling, ultimately resulting in neurodegeneration. The excessive stimulation of postsynaptic receptors due to high synaptic monoamine concentrations contributes to excitotoxicity.
In Vitro Studies:
Oxidative Stress: In human neuroblastoma SH-SY5Y cells, a dopaminergic neuronal model, many cathinone derivatives have been shown to induce oxidative stress, evidenced by an increase in intracellular reactive oxygen species (ROS). mdpi.com This oxidative stress is considered a key factor in their neurotoxicity. researchgate.net
Mitochondrial Dysfunction: Several cathinones, including mephedrone, methylone, and MDPV, cause significant disruption of mitochondrial function. mdpi.commdpi.com This is characterized by the dissipation of the mitochondrial membrane potential and depletion of intracellular ATP. researchgate.net Studies have demonstrated that butylone, pentylone, and MDPV elicit dose-dependent neurotoxicity associated with decreased mitochondrial bioenergetics and increased intracellular calcium concentrations. mdpi.com
Apoptosis: The neurotoxic effects of cathinones are often mediated by apoptosis (programmed cell death). preprints.org The activation of caspases 3 and 7 has been implicated in the mitochondrial-mediated neurotoxicity of compounds like butylone, pentylone, and MDPV. mdpi.com In cultured neurons and astroglia, MDPV has been shown to induce cell death through pathways involving both calpain and caspase activation. preprints.org
In Vivo Studies:
Dopaminergic and Serotonergic Damage: Repeated administration of methcathinone in animals has been shown to cause significant decreases in the levels of dopamine and serotonin in the striatum. mdpi.com This is accompanied by a reduction in the density of dopamine transporters (DAT) and serotonin transporters (SERT), indicating persistent damage to these neuronal systems. mdpi.com
Neuroinflammation: Similar to other amphetamines, a key aspect of cathinone neurotoxicity is the potential to trigger inflammatory processes in the brain. mdpi.com
The table below outlines the primary mechanisms of neurotoxicity associated with cathinone derivatives.
| Mechanism | Key Findings | Associated Compounds | Reference |
| Oxidative Stress | Increased production of reactive oxygen and nitrogen species (ROS/RNS). | Mephedrone, Methylone, MDPV, Chloro-cathinones | mdpi.comresearchgate.net |
| Mitochondrial Dysfunction | Depolarization of mitochondrial membrane potential, ATP depletion, reduced mitochondrial respiration. | Mephedrone, Methylone, MDPV, Butylone, Pentylone | mdpi.comresearchgate.netmdpi.com |
| Apoptosis | Activation of caspases (e.g., caspase-3, caspase-7) and calpains, leading to programmed cell death. | MDPV, Butylone, Pentylone | mdpi.compreprints.org |
| Excitotoxicity | Overstimulation of postsynaptic monoamine receptors. | Synthetic cathinones (general) | |
| Monoamine Transporter Deficits | Long-term reduction in DAT and SERT density. | Methcathinone, Mephedrone | mdpi.com |
Behavioral Phenotypes and Neurobiological Correlates
Exposure to this compound and its derivatives can induce distinct behavioral phenotypes that are linked to underlying neurobiological changes. These phenotypes often include psychomotor stimulation, sensitization, and behaviors indicative of substance use disorder.
Psychomotor and Stereotyped Behaviors:
Administration of cathinones typically produces psychostimulant effects, including increased locomotor activity and stereotyped behaviors. www.gov.uknih.gov A positive correlation has been found between the plasma concentration of MDPV and the intensity of both drug-induced locomotor activity and stereotypy. nih.gov These behaviors are directly linked to the drug's ability to increase dopaminergic signaling in motor-related brain circuits.
Behavioral Sensitization:
Repeated administration of psychostimulants can lead to behavioral sensitization, an augmented behavioral response to a subsequent drug challenge. MDPV has been shown to cause sensitization by itself and also to exhibit cross-sensitization with cocaine. ub.edu The neurobiological basis for this phenomenon is thought to involve an increased capacity of the drug to release dopamine in the mesolimbic dopamine system. ub.edu
Substance Use Disorder-like Phenotypes:
Preclinical models of substance use disorder (SUD) have been used to investigate the addiction potential of cathinones. In studies where rats self-administer MDPV or cocaine, different access conditions (e.g., short vs. long access) can lead to the development of SUD-like phenotypes of varying severity. nih.gov These behavioral phenotypes are associated with distinct neurobiological changes in dopamine and serotonin systems. For example, the severity of the SUD-like phenotype has been correlated with alterations in the expression of dopamine transporters (DAT), dopamine D2 and D3 receptors, and serotonin transporters (SERT) in the caudate putamen and nucleus accumbens. nih.gov
Anxiety-like Behavior:
In addition to stimulant effects, some cathinones can induce anxiety-like behaviors. For example, administration of MDPV in mice has been shown to increase anxiety-like behavior in the elevated plus maze test. preprints.org This suggests that the neurobiological effects of cathinones extend beyond the core reward and motor pathways to involve circuits that regulate emotion and stress.
The table below connects observed behavioral phenotypes with their underlying neurobiological correlates.
| Behavioral Phenotype | Neurobiological Correlate | Associated Compounds | Reference |
| Psychomotor Stimulation (Locomotion, Stereotypy) | Increased dopaminergic signaling in motor circuits. | MDPV, Synthetic cathinones (general) | www.gov.uknih.gov |
| Behavioral Sensitization | Increased dopamine release in the mesolimbic system. | MDPV | ub.edu |
| Substance Use Disorder-like Behaviors | Altered expression of DAT, D2/D3 receptors, and SERT in the striatum and nucleus accumbens. | MDPV | nih.gov |
| Anxiety-like Behavior | Not fully elucidated, but involves broader neurocircuitry beyond reward pathways. | MDPV | preprints.org |
Future Directions and Emerging Research Avenues
Development of Advanced Research Models for Cathinone (B1664624) Hydrochloride Studies
To delve deeper into the mechanisms of cathinone hydrochloride, researchers are moving beyond traditional study models. The development of advanced in vitro, in vivo, and in silico models is a key area of focus.
In vitro models, such as those using human liver microsomes and immortalized cell lines like the HK-2 human kidney cell line, are instrumental in studying the metabolism and cytotoxicity of this compound and its derivatives. mdpi.commedcraveonline.com These models offer a controlled environment to investigate specific cellular and molecular processes, providing insights into how the compound is broken down and its potential for causing cellular damage. mdpi.commedcraveonline.comresearchgate.net For instance, studies using primary cultured rat hepatocytes have been employed to evaluate the hepatotoxic effects of various synthetic cathinones. researchgate.net
In vivo models, primarily using rodents, are crucial for understanding the systemic effects of this compound. mdpi.com These models allow for the investigation of its impact on the entire organism, including its behavioral effects and its influence on neurotransmitter levels in the brain. For example, microdialysis techniques in mice have been used to measure the extracellular levels of dopamine (B1211576) and serotonin (B10506) in the striatum following administration of cathinone derivatives.
In silico models, which utilize computational methods, are becoming increasingly important in cathinone research. researchgate.net Techniques like quantum chemical calculations and molecular docking are used to predict the spectroscopic properties, molecular structure, and interactions of this compound with biological targets such as cytochrome P450 enzymes. nih.govmdpi.comnih.gov These computational approaches can help to screen large numbers of compounds and prioritize them for further experimental investigation, accelerating the pace of discovery. researchgate.net
Novel Analytical Methodologies for Complex Matrices
The detection and quantification of this compound and its metabolites in complex biological and environmental samples present significant analytical challenges. researchgate.netresearchgate.net Consequently, a major thrust of current research is the development of novel and more sensitive analytical methods.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the identification and quantification of synthetic cathinones. researchgate.netojp.gov However, the thermal instability and extensive fragmentation of some cathinone derivatives can pose challenges for GC-MS analysis. ojp.gov To address this, alternative techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are increasingly being employed. researchgate.netnih.govmdpi.com These methods offer greater sensitivity and specificity, allowing for the detection of low concentrations of cathinones in matrices such as blood, urine, and oral fluid. mdpi.com
Researchers are also exploring innovative sample preparation techniques to improve the efficiency and selectivity of cathinone analysis. mdpi.comresearchgate.net These include solid-phase extraction (SPE) and microextraction techniques, such as bar adsorptive microextraction (BAµE). researchgate.netmdpi.com Furthermore, the development of electrochemical sensors and novel derivatization strategies aims to provide rapid and cost-effective screening tools for on-the-spot analysis. rsc.org
Elucidation of Atypical Pharmacological Interactions and Modulators
While the primary mechanism of action of this compound involves the modulation of monoamine transporters, emerging research is uncovering more complex and atypical pharmacological interactions. acs.orgwikipedia.org Scientists are investigating the compound's effects on other neurotransmitter systems and its interactions with various receptors.
Studies are exploring the interaction of cathinone derivatives with non-monoaminergic targets, such as serotonergic receptors (e.g., 5-HT1A and 5-HT2A). wikipedia.orgmdpi.com Research has also indicated that cathinone can influence cholinergic concentrations and may act as a weak agonist at trace amine-associated receptor 1 (TAAR1). wikipedia.org Understanding these atypical interactions is crucial for a complete picture of the pharmacological profile of this compound and its potential for varied physiological and psychological effects.
Furthermore, there is a growing interest in identifying modulators of cathinone's effects. This includes investigating how other substances, when taken concurrently, can alter the pharmacological and toxicological profile of this compound. nih.gov Preclinical studies have shown that combinations of synthetic cathinones with other drugs of abuse, such as cocaine and methamphetamine, can lead to enhanced stimulant effects. nih.gov
Interdisciplinary Research Approaches in this compound Science
The multifaceted nature of this compound research necessitates a collaborative, interdisciplinary approach. The convergence of expertise from various scientific fields is essential to address the complex questions surrounding this compound.
Chemists are focused on the synthesis and characterization of new cathinone derivatives, as well as the development of novel analytical standards. rsc.orgmdpi.com Pharmacologists are investigating the mechanisms of action, behavioral effects, and toxicological profiles of these compounds using both in vitro and in vivo models. researchgate.net Computational scientists are employing in silico methods to model the properties and interactions of this compound, providing valuable predictive data. researchgate.netnih.govmdpi.com
This interdisciplinary synergy is crucial for accelerating research and gaining a holistic understanding of this compound. For example, the combination of synthetic chemistry, pharmacological testing, and computational modeling allows for a comprehensive structure-activity relationship (SAR) analysis, which can predict the potential effects of newly emerging synthetic cathinones. acs.org
Q & A
Q. What are the recommended methods for synthesizing and characterizing cathinone hydrochloride in laboratory settings?
this compound is typically synthesized via modifications of the Santali and Khreite methods, starting from (±)-4′-methyl-2-bromopropiophenone. The process involves recrystallization from acetone to achieve stable, high-purity (>99.5%) powders. Structural characterization requires 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry , while purity is confirmed via elemental analysis . Researchers should validate synthetic routes using these techniques to ensure reproducibility and compound authenticity.
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Key precautions include:
- Using personal protective equipment (PPE) such as gloves, lab coats, and eye protection.
- Working in well-ventilated areas to avoid inhalation of aerosols.
- Prohibiting eating, drinking, or smoking in the workspace. Emergency measures (e.g., poison control contact for ingestion) must be predefined. Storage should avoid ignition sources and electrostatic charges .
Q. How can researchers determine the physicochemical properties of this compound for experimental design?
Critical properties include:
- Melting point : 189–190°C (indicative of purity).
- LogP : 2.72 (predicts lipid solubility and bioavailability).
- PSA : 43.09 Ų (reflects hydrogen-bonding potential). These parameters guide solvent selection, stability testing, and pharmacokinetic modeling. Experimental validation via differential scanning calorimetry (DSC) and HPLC is advised .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
High-performance liquid chromatography (HPLC) with UV detection at 285 nm is standard for quantification, as described in USP monographs . For forensic or metabolic studies, LC-MS/MS provides higher sensitivity and specificity, especially when distinguishing cathinone from structural analogs like amphetamines . Method validation should include recovery rates and limit-of-detection (LOD) assessments.
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Discrepancies in yields (e.g., 41.5% vs. 51.2%) often stem from variations in reaction conditions (temperature, solvent purity) or workup procedures. To address this:
- Replicate experiments with controlled variables (e.g., inert atmosphere, anhydrous solvents).
- Use design-of-experiment (DoE) frameworks to identify critical factors. Cross-validate results with independent characterization (e.g., NMR) to rule out byproduct interference .
Q. What methodologies are effective in assessing the purity of this compound when elemental analysis data is inconclusive?
If elemental analysis (>99.5% purity) conflicts with observed reactivity or spectral
- Perform thermogravimetric analysis (TGA) to detect residual solvents or moisture.
- Use chiral chromatography to identify enantiomeric impurities (critical for pharmacological studies).
- Apply X-ray crystallography for definitive structural confirmation .
Q. How should researchers address conflicting pharmacological data on this compound’s amphetamine-like effects?
Discrepancies may arise from differences in enantiomeric composition (R vs. S forms) or dosing protocols. To mitigate:
Q. What strategies ensure the stability of this compound under varying storage conditions?
Stability is influenced by humidity, light, and temperature . Recommended practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
